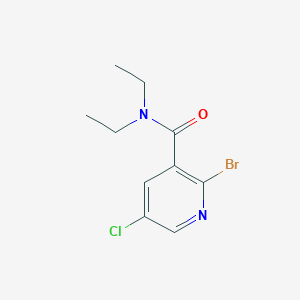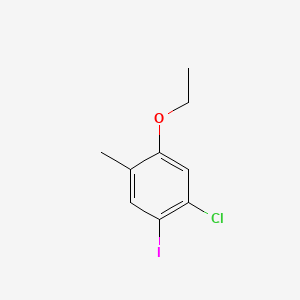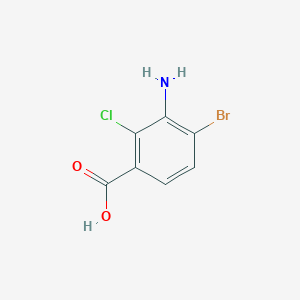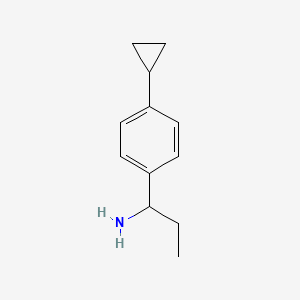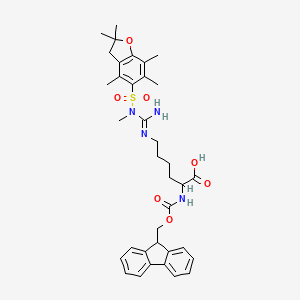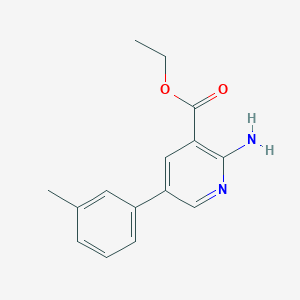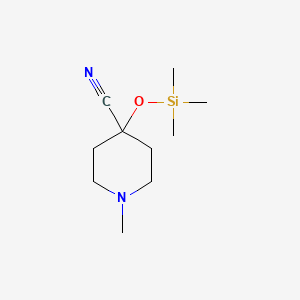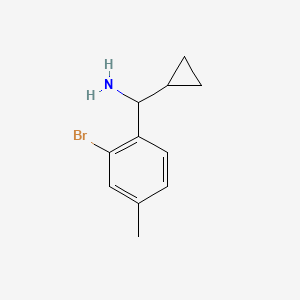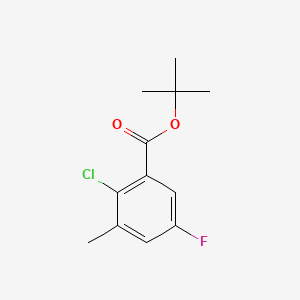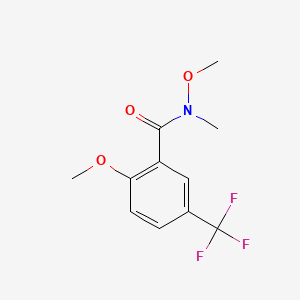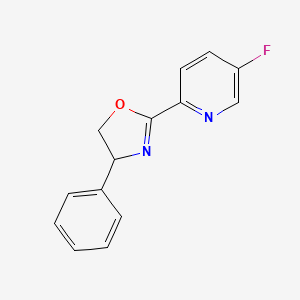![molecular formula C45H42P2 B14769910 (R)-(3,3,3',3'-Tetramethyl-2,2',3,3'-tetrahydro-1,1'-spirobi[indene]-7,7'-diyl)bis(diphenylphosphane)](/img/structure/B14769910.png)
(R)-(3,3,3',3'-Tetramethyl-2,2',3,3'-tetrahydro-1,1'-spirobi[indene]-7,7'-diyl)bis(diphenylphosphane)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1’-[(1S)-2,2’,3,3’-Tetrahydro-3,3,3’,3’-tetramethyl-1,1’-spirobi[1H-indene]-7,7’-diyl]bis[1,1-diphenylphosphine] is a complex organophosphorus compound. It is known for its unique structure, which includes a spirobiindene core and diphenylphosphine groups. This compound is often used as a ligand in various catalytic processes due to its ability to stabilize metal centers and facilitate chemical reactions.
準備方法
The synthesis of 1,1’-[(1S)-2,2’,3,3’-Tetrahydro-3,3,3’,3’-tetramethyl-1,1’-spirobi[1H-indene]-7,7’-diyl]bis[1,1-diphenylphosphine] typically involves several steps:
Synthetic Routes: The preparation begins with the synthesis of the spirobiindene core, followed by the introduction of the diphenylphosphine groups. This can be achieved through various organometallic reactions, such as the reaction of lithium diphenylphosphide with the spirobiindene precursor.
Reaction Conditions: The reactions are usually carried out under inert atmosphere conditions to prevent oxidation of the phosphine groups. Solvents like tetrahydrofuran (THF) or toluene are commonly used.
Industrial Production Methods: Industrial production may involve scaling up the laboratory procedures with optimizations for yield and purity. This includes the use of continuous flow reactors and automated synthesis equipment to ensure consistent quality and efficiency.
化学反応の分析
1,1’-[(1S)-2,2’,3,3’-Tetrahydro-3,3,3’,3’-tetramethyl-1,1’-spirobi[1H-indene]-7,7’-diyl]bis[1,1-diphenylphosphine] undergoes various chemical reactions:
Oxidation: The compound can be oxidized to form phosphine oxides, which are more stable and can be used in different catalytic applications.
Reduction: Reduction reactions can convert the phosphine oxides back to the original phosphine compound.
Substitution: The diphenylphosphine groups can participate in substitution reactions, where one or both phenyl groups are replaced by other substituents.
Common Reagents and Conditions: Common reagents include oxidizing agents like hydrogen peroxide for oxidation and reducing agents like lithium aluminum hydride for reduction. Substitution reactions often require catalysts such as palladium or nickel complexes.
Major Products: The major products depend on the specific reaction conditions and reagents used. For example, oxidation typically yields phosphine oxides, while substitution reactions can produce a variety of substituted phosphines.
科学的研究の応用
1,1’-[(1S)-2,2’,3,3’-Tetrahydro-3,3,3’,3’-tetramethyl-1,1’-spirobi[1H-indene]-7,7’-diyl]bis[1,1-diphenylphosphine] has numerous applications in scientific research:
Chemistry: It is widely used as a ligand in transition metal catalysis, facilitating reactions such as hydrogenation, cross-coupling, and carbonylation.
Biology: The compound can be used to study enzyme mechanisms and protein-ligand interactions due to its ability to form stable complexes with metal ions.
Medicine: Research is ongoing into its potential use in drug development, particularly in the design of metal-based drugs and diagnostic agents.
Industry: It is used in the production of fine chemicals, pharmaceuticals, and materials science for the development of new polymers and advanced materials.
作用機序
The mechanism by which 1,1’-[(1S)-2,2’,3,3’-Tetrahydro-3,3,3’,3’-tetramethyl-1,1’-spirobi[1H-indene]-7,7’-diyl]bis[1,1-diphenylphosphine] exerts its effects involves its ability to coordinate with metal centers. The diphenylphosphine groups act as electron donors, stabilizing the metal center and facilitating various catalytic processes. The spirobiindene core provides a rigid framework that enhances the stability and reactivity of the metal-ligand complex. Molecular targets include transition metals like palladium, platinum, and rhodium, which are commonly used in catalytic applications.
類似化合物との比較
1,1’-[(1S)-2,2’,3,3’-Tetrahydro-3,3,3’,3’-tetramethyl-1,1’-spirobi[1H-indene]-7,7’-diyl]bis[1,1-diphenylphosphine] can be compared with other similar compounds:
Similar Compounds: Examples include 1,1’-bis(diphenylphosphino)ferrocene (dppf) and 1,2-bis(diphenylphosphino)ethane (dppe).
Uniqueness: The unique spirobiindene core distinguishes it from other phosphine ligands, providing enhanced stability and reactivity. This makes it particularly useful in applications where a rigid and stable ligand is required.
Comparison: Compared to dppf and dppe, 1,1’-[(1S)-2,2’,3,3’-Tetrahydro-3,3,3’,3’-tetramethyl-1,1’-spirobi[1H-indene]-7,7’-diyl]bis[1,1-diphenylphosphine] offers better performance in certain catalytic reactions due to its unique structural features.
特性
分子式 |
C45H42P2 |
|---|---|
分子量 |
644.8 g/mol |
IUPAC名 |
(4'-diphenylphosphanyl-1,1,1',1'-tetramethyl-3,3'-spirobi[2H-indene]-4-yl)-diphenylphosphane |
InChI |
InChI=1S/C45H42P2/c1-43(2)31-45(41-37(43)27-17-29-39(41)46(33-19-9-5-10-20-33)34-21-11-6-12-22-34)32-44(3,4)38-28-18-30-40(42(38)45)47(35-23-13-7-14-24-35)36-25-15-8-16-26-36/h5-30H,31-32H2,1-4H3 |
InChIキー |
HWMOCOCDAFVTCQ-UHFFFAOYSA-N |
正規SMILES |
CC1(CC2(CC(C3=C2C(=CC=C3)P(C4=CC=CC=C4)C5=CC=CC=C5)(C)C)C6=C1C=CC=C6P(C7=CC=CC=C7)C8=CC=CC=C8)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


